(2R)-1-chloro-3-fluoropropan-2-ol
Description
(2R)-1-Chloro-3-fluoropropan-2-ol is a chiral secondary alcohol with halogen substituents at the 1- and 3-positions of the propane backbone. Its molecular formula is C₃H₆ClFO, with a molecular weight of 112.53 g/mol . The compound’s IUPAC name is 1-chloro-3-fluoropropan-2-ol, and it is identified by CAS number 453-11-2 . The stereochemistry at the 2-position (R-configuration) may influence its reactivity and biological interactions, though most available data pertain to the racemic mixture .
This compound is primarily utilized as a pharmaceutical intermediate, with applications in synthesizing alkylating agents or fluorinated drug candidates . Its structure combines a chlorine atom (a strong leaving group) and a fluorine atom (which enhances metabolic stability), making it a versatile building block in organic synthesis.
Properties
CAS No. |
189937-18-6 |
|---|---|
Molecular Formula |
C3H6ClFO |
Molecular Weight |
112.5 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include halogen-substituted propan-2-ol derivatives, as investigated in multivariate studies of bis-alkylating moieties . These compounds differ in halogen type (F, Cl, Br, I) and substitution patterns, which directly impact their physicochemical properties and reactivity. Below is a comparative table:
Reactivity and Electronic Effects
- Halogen Influence : Chlorine’s electronegativity (3.0) and polarizability make it a better leaving group than fluorine (4.0), favoring nucleophilic substitution at the 1-position in this compound. Fluorine’s electron-withdrawing nature stabilizes adjacent bonds, reducing unintended side reactions .
- Bulkier analogs (e.g., bromine or iodinated derivatives) show reduced solubility but higher reactivity in non-polar media .
Research Findings and Trends
Semiempirical quantum chemistry studies (e.g., AM1 method) have evaluated electronic descriptors (e.g., dipole moments, HOMO-LUMO gaps) for these compounds, correlating substituents with reactivity . For example:
- Dipole Moments : Fluorine’s electronegativity increases dipole moments in 1,3-difluoropropan-2-ol (≈2.5 D) compared to the target compound (≈2.1 D).
- Lipophilicity (LogP) : Chlorine’s presence raises LogP values, enhancing membrane permeability in drug candidates .
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